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Compound of Interest

Compound Name: 2-Methylbutanamide

Cat. No.: B7771968

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylbutanamide, a compound of interest in various chemical and pharmaceutical research
domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Overview

2-Methylbutanamide is a primary amide with the chemical formula CsH11NO. Its structure is
characterized by a butanamide backbone with a methyl group at the second carbon position.

Caption: Chemical structure of 2-Methylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Data

The proton NMR spectrum of 2-Methylbutanamide provides information about the different
types of protons and their neighboring environments.
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. . Coupling

Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

Predicted
~0.9 t 3H ~75 -CH2-CHs
~1.1 d 3H ~7.0 -CH(CHs)-
~15 m 2H -CH2-CHs
~2.1 m 1H -CH(CHs)-
~55-7.0 brs 2H -CONH:

Note: The chemical shifts of the amide protons (-NHz) can vary significantly depending on the

solvent and concentration due to hydrogen bonding and exchange phenomena.

13C NMR Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the

molecule.

Chemical Shift (8) ppm

Carbon Atom

Predicted

~11 -CH2-CHs
~17 -CH(CHs3)-
~ 26 -CH2-CHs
~ 42 -CH(CHs)-
~179 C=0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
~ 3350, 3180 Strong, Broad N-H stretch Primary Amide (-NHz2)
) Alkyl (-CHs, -CHz, -
~ 2960, 2870 Medium-Strong C-H stretch
CH)
C=0 stretch (Amide | )
~ 1640 Strong Amide (-C=0)
band)
) N-H bend (Amide Il ]
~ 1560 Medium Amide (-NH)
band)
~ 1460 Medium C-H bend Alkyl (-CHs, -CH2)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methylbutanamide (Molecular Weight: 101.15 g/mol ), the electron

ionization (EI) mass spectrum is expected to show the following key fragments.

m/z Relative Intensity Proposed Fragment lon

101 Moderate [M]* (Molecular lon)

86 Moderate [M - NHs]*

72 Strong [M - CaHs]" or
[CH3CH(C)C=0]*

57 Moderate [CaHo]* or [CH3CH2CH(CH3)]*

44 Base Peak [CONH2]*

43 Strong [CsH7]*

29 Moderate [C2Hs]+

Fragmentation Pathway
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The fragmentation of 2-Methylbutanamide in an El mass spectrometer can be rationalized by
the cleavage of bonds adjacent to the carbonyl group and the branching point.

[CsH11NOT*
m/z = 101

[CsHsO]*
m/z = 86

[C4aHsNO]* [CaHo]*
- Cabo m/z=72 m/z =57 )

[CONH2]*
m/z = 44

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2-Methylbutanamide.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

This protocol is for acquiring *H and 3C NMR spectra of a solid organic compound.
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4 . N L N . 2\
Sample Preparation Data Acquisition Data Processing
(Weigh 5-20 mg of Z-Methylbutanamide) Gnsen the sample into the NMR spectrometer) (Apply Fourier transform to the raw data (FID))
Y A 4 Y
Dissolve in ~0.6-0.7 mL of deuterated solvent q o
( (.9, CDCls, DMSO-ds) in a clean, dry vial. j E_ock the spectrometer on the deuterium signal of the solvent) Phase correct the spectra.
Y Y Y
Filter the solution through a pipette with a Shim the magnetic field to optimize homageneity. Calibrate the chemical shift scale using a reference
a small plug of glass wool into a clean NMR tube. 9 P! 9 g (e.g., TMS or residual solvent peak).
Y Y Y
(Cap the NMR tube and ensure the sample height is adequate) Acquire the *H NMR spectrum. Gntegrate the peaks in the *H NMR spectrum.)
AN J/ AN J/
Y

G\cquire the proton-decoupled 3C NMR spectrum)
A J

Click to download full resolution via product page
Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

This protocol describes the analysis of a solid sample using Attenuated Total Reflectance
Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
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Ensure the ATR crystal is clean by wiping with a suitable solvent
(e.g., isopropanol) and allowing it to dry.

:

Acquire a background spectrum of the empty, clean ATR crystal)

:

Glace a small amount of solid 2-Methylbutanamide onto the center of the ATR crystal.)

:

Apply pressure using the instrument's pressure clamp to ensure
good contact between the sample and the crystal.

(Acquire the sample spectrum)

C he instrument software automatically subtracts the backgroun(D

spectrum from the sample spectrum.

(Clean the ATR crystal thoroughly after analysis)

Click to download full resolution via product page

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS) Protocol (Electron lonization)

This protocol outlines the procedure for obtaining an electron ionization mass spectrum of a
solid organic compound.
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Introduce a small amount of solid 2-Methylbutanamide into a capillary tube
or onto a direct insertion probe.

'

Ensert the probe into the ion source of the mass spectrometeD

'

Golatilize the sample by heating the probe under high vacuum]

'

Ehe gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eVD

'

Ehe resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratia

'

The detector records the abundance of each ion at a specific m/z value.

'

The mass spectrum is generated as a plot of relative intensity versus m/z.

Click to download full resolution via product page
Caption: Experimental workflow for Electron lonization Mass Spectrometry.

This guide provides foundational spectroscopic data and standardized protocols for the
analysis of 2-Methylbutanamide. Researchers can utilize this information for compound
identification, quality control, and as a basis for further structural and functional studies.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbutanamide: A
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[https://www.benchchem.com/product/b7771968#spectroscopic-data-of-2-
methylbutanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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